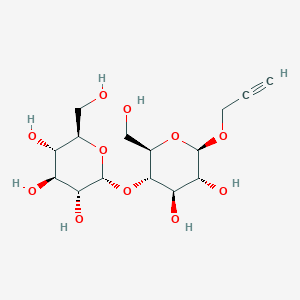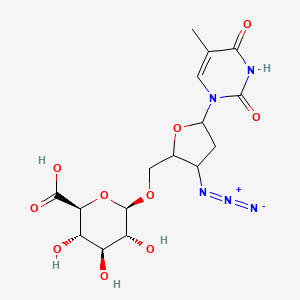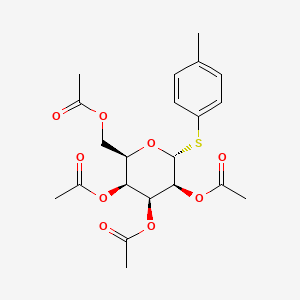
beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
Overview
Description
Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate): is a complex carbohydrate derivative. This compound is notable for its azido group, which is a versatile functional group in organic synthesis, particularly in click chemistry. The presence of acetyl groups and the trichloroethanimidate moiety further enhances its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) typically involves multiple steps starting from D-glucose or its derivatives. One common method involves the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. The azido group is introduced using reagents such as sodium azide in a suitable solvent like dimethylformamide (DMF). The final step involves the formation of the trichloroethanimidate moiety using trichloroacetonitrile and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) can undergo substitution reactions to form amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Reducing Agents: Triphenylphosphine, catalytic hydrogenation.
Catalysts: Copper(I) salts for click chemistry.
Solvents: Dimethylformamide (DMF), acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Hydroxyl Derivatives: Formed from the hydrolysis of acetyl groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of oligosaccharides and glycoconjugates.
Click Chemistry: Widely used in click chemistry for the synthesis of triazole-linked compounds.
Biology:
Metabolic Studies: Used as a probe to study carbohydrate metabolism and enzyme activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, including click chemistry, where it reacts with alkynes to form stable triazole rings. This reactivity is exploited in the synthesis of complex molecules and materials. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under specific conditions to reveal reactive hydroxyl groups .
Comparison with Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar in structure but lacks the acetyl and trichloroethanimidate groups.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Lacks the trichloroethanimidate group but has similar protective acetyl groups.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Contains an acetamido group instead of an azido group
Uniqueness: Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity and utility in synthetic chemistry. The combination of azido and acetyl groups provides versatility in various chemical transformations, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-OOCWMUITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128083 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94715-57-8 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94715-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;2-[[5-[3-[2-[[bis(carboxylatomethyl)amino]methyl]-3-hydroxy-4-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B8220753.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)

![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)






![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)



